4,5-Dichloro-7-iodoisoindolinone
CAS No.:
Cat. No.: VC14096471
Molecular Formula: C8H4Cl2INO
Molecular Weight: 327.93 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4Cl2INO |
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Molecular Weight | 327.93 g/mol |
IUPAC Name | 4,5-dichloro-7-iodo-2,3-dihydroisoindol-1-one |
Standard InChI | InChI=1S/C8H4Cl2INO/c9-4-1-5(11)6-3(7(4)10)2-12-8(6)13/h1H,2H2,(H,12,13) |
Standard InChI Key | KEXGMWKBCSRWPH-UHFFFAOYSA-N |
Canonical SMILES | C1C2=C(C(=CC(=C2C(=O)N1)I)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
4,5-Dichloro-7-iodoisoindolinone is a halogenated bicyclic lactam characterized by a fused benzene and five-membered isoindolinone ring system. The substituents include:
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Chlorine atoms at positions 4 and 5 of the aromatic ring.
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Iodine atom at position 7.
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A lactam (amide) group at position 1, formed by the cyclization of a phthalic acid derivative.
The International Union of Pure and Applied Chemistry (IUPAC) name reflects the systematic arrangement of substituents, prioritizing numbering based on the lactam functionality.
Synthetic Pathways and Reactivity
While direct synthesis data for 4,5-dichloro-7-iodoisoindolinone is limited, analogous isoindolinones are synthesized via:
Key Synthetic Strategies
Critical Observations:
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Regioselectivity: Chlorine atoms at positions 4 and 5 suggest meta-directing effects during halogenation.
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Iodine Introduction: Iodination typically occurs via nucleophilic aromatic substitution or through radical pathways, depending on the directing groups.
Physical and Spectroscopic Properties
Comparative Data for Halogenated Isoindolinones
Spectroscopic Insights:
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IR Spectroscopy: Lactam carbonyl (C=O) absorption near 1700–1750 cm⁻¹ .
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NMR: Deshielded protons near electron-withdrawing halogens exhibit downfield shifts. For example, in 5-chloro-6-iodoisoindolinone, aromatic protons adjacent to Cl/I show δ 7.5–8.2 ppm .
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X-ray Crystallography: Planar isoindolinone core with intermolecular halogen bonding (e.g., Cl⋯O contacts ~3 Å) .
Hypothesized Mechanisms:
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Halogen Effects: Chlorine and iodine enhance lipophilicity and enable halogen bonding with biological targets.
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Lactam Stability: Resistance to hydrolysis enables prolonged pharmacokinetic profiles.
Future Research Directions
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Optimized Synthesis: Development of sustainable routes using green solvents or catalytic methods .
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Derivative Libraries: Systematic substitution at positions 4, 5, and 7 to probe structure-activity relationships.
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Computational Modeling: Docking studies to predict binding affinities for emerging targets (e.g., PROTACs, degraders).
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